

Purchasing High-Purity Methyl 3-hydroxyheptadecanoate: A Guide for Researchers

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Compound of Interest

Compound Name: Methyl 3-hydroxyheptadecanoate

Cat. No.: B142812

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For researchers, scientists, and drug development professionals, securing high-purity analytical standards is a critical first step in ensuring the accuracy and reproducibility of experimental results. This document provides a comprehensive guide to purchasing **Methyl 3-hydroxyheptadecanoate**, including supplier information, detailed application notes, and experimental protocols for its use in lipid analysis.

Supplier Information for High-Purity Methyl 3-hydroxyheptadecanoate

Sourcing high-purity **Methyl 3-hydroxyheptadecanoate** standard is essential for accurate quantification and identification in analytical procedures. Several reputable suppliers offer this compound, and the following table summarizes key information to aid in procurement. Researchers should always request a certificate of analysis to verify the purity and identity of the standard.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity	Storage
Larodan	Methyl 3-Hydroxyheptadecanoate	112538-92-8	C ₁₈ H ₃₆ O ₃	300.48	>97%	-20°C
Cayman Chemical	3-hydroxy Heptadecanoic Acid methyl ester	112538-92-8	C ₁₈ H ₃₆ O ₃	300.5	≥98%	-20°C
Coger Shop	Methyl 3-Hydroxyheptadecanoate	112538-92-8	C ₁₈ H ₃₆ O ₃	300.48	>97%	Not Specified

Application Notes

Methyl 3-hydroxyheptadecanoate is a hydroxylated fatty acid methyl ester. In research, it is primarily used as an analytical standard for the identification and quantification of 3-hydroxy fatty acids in various biological samples.^[1] 3-Hydroxy fatty acids are significant biomarkers for several reasons:

- **Bacterial Identification:** They are unique structural components of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.^[1] Their analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) is a cornerstone of microbial chemotaxonomy and can be used to identify bacterial species.^[2]
- **Innate Immunity Research:** As components of LPS, 3-hydroxy fatty acids can act as microbe-associated molecular patterns (MAMPs) that are recognized by the innate immune system in plants and animals, triggering immune responses.^[3]
- **Clinical Diagnostics:** The presence of 3-hydroxy fatty acids in human samples can be indicative of bacterial infections or certain metabolic disorders related to fatty acid oxidation.^[1]

- Environmental Monitoring: They can be used as biomarkers to quantify the presence of Gram-negative bacteria in environmental samples such as atmospheric aerosols.[\[1\]](#)

Experimental Protocols

The analysis of **Methyl 3-hydroxyheptadecanoate** and other fatty acid methyl esters (FAMES) typically involves extraction from a biological matrix, derivatization (methylation), and subsequent analysis by GC or GC-MS.

Protocol 1: Extraction and Methylation of Fatty Acids from Bacterial Cultures

This protocol is adapted for the analysis of total fatty acids from bacterial cells.[\[4\]](#)

Materials:

- Bacterial cell pellet
- **Methyl 3-hydroxyheptadecanoate** internal standard solution (known concentration in methanol)
- Chloroform:Methanol (2:1, v/v)
- 0.5 M Sodium Methoxide in methanol
- Glacial acetic acid
- Hexane
- Anhydrous sodium sulfate
- GC vials

Procedure:

- Internal Standard Addition: To a known quantity of bacterial cell pellet, add a precise volume of the **Methyl 3-hydroxyheptadecanoate** internal standard solution.

- Lipid Extraction (Folch Method):
 - Add 2 mL of Chloroform:Methanol (2:1, v/v) to the cell pellet.
 - Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
 - Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.
 - Centrifuge at 2000 x g for 5 minutes to separate the phases.
 - Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a clean tube.
- Solvent Evaporation: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas.
- Base-Catalyzed Transmethylation:
 - To the dried lipid extract, add 1 mL of 0.5 M Sodium Methoxide in methanol.
 - Incubate at 50°C for 10 minutes.
 - Neutralize the reaction by adding 50 µL of glacial acetic acid.
- FAME Extraction:
 - Add 1.5 mL of hexane and 1.5 mL of deionized water.
 - Vortex thoroughly for 1 minute.
 - Centrifuge at 2000 x g for 5 minutes.
 - Transfer the upper hexane layer containing the FAMES to a new tube.
- Drying and Concentration:
 - Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

- Concentrate the FAMES under a stream of nitrogen to the desired final volume.
- GC-MS Analysis: Transfer the final sample to a GC vial for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMES

This is a general GC-MS method suitable for the analysis of FAMES, including **Methyl 3-hydroxyheptadecanoate**.^{[2][4]}

Instrumentation and Conditions:

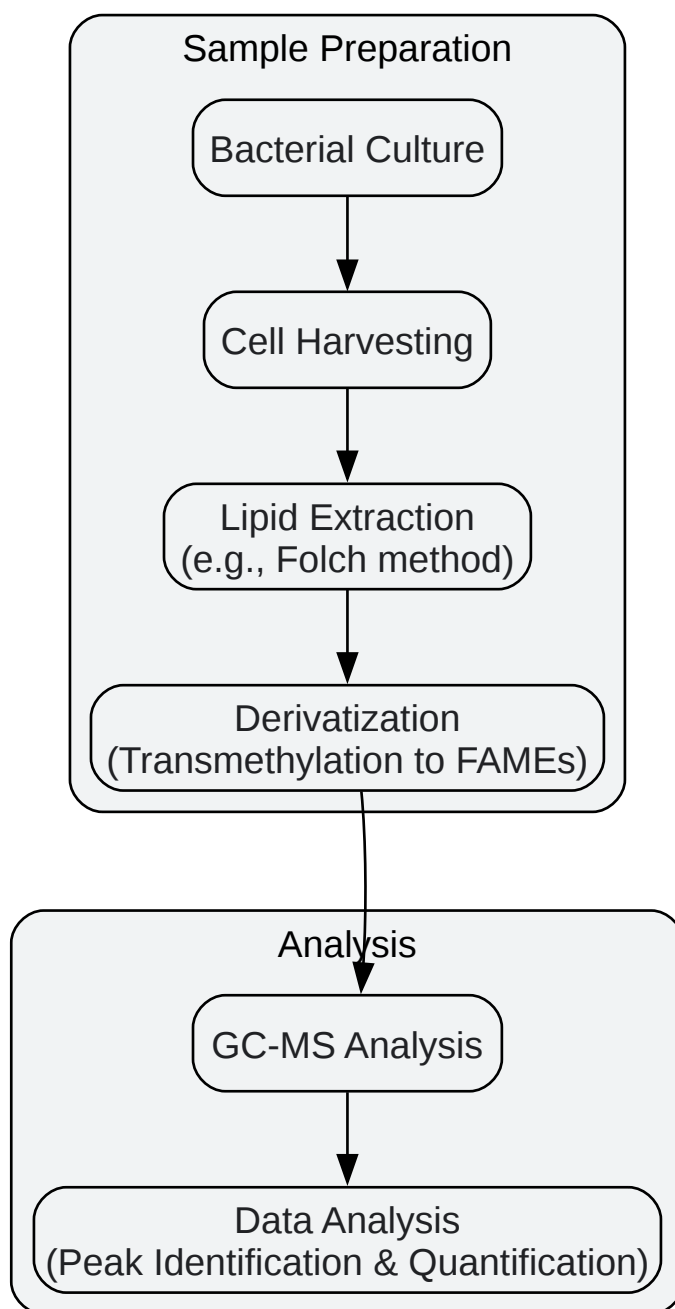
- Gas Chromatograph: Agilent 7890B or similar
- Mass Spectrometer: Agilent 5977A or similar
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Inlet Temperature: 250°C
- Injection Volume: 1 µL (splitless or split injection depending on concentration)
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes
 - Ramp 1: 8°C/min to 200°C, hold for 2 minutes
 - Ramp 2: 10°C/min to 280°C, hold for 5 minutes
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV

- Scan Range: m/z 50-550

Visualizations

Workflow for Bacterial Fatty Acid Analysis

The following diagram illustrates the general workflow for the analysis of fatty acids from bacterial cultures.

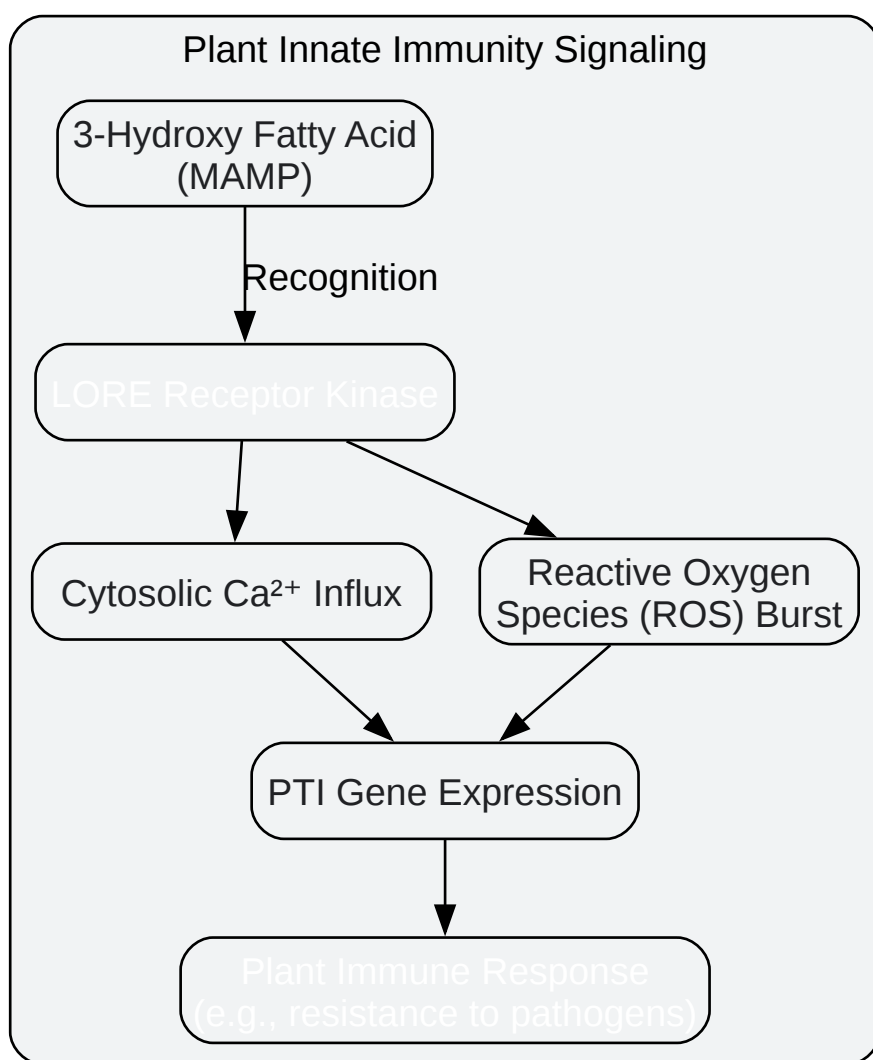


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Workflow for Bacterial Fatty Acid Analysis

Signaling Pathway of 3-Hydroxy Fatty Acids in Plant Immunity

This diagram depicts a simplified signaling pathway initiated by the recognition of 3-hydroxy fatty acids (as MAMPs) by the LORE receptor in plants, leading to an immune response.[3]

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3-Hydroxy Fatty Acid Signaling in Plant Immunity

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